2-(Benzoylamino)benzamide

Vue d'ensemble

Description

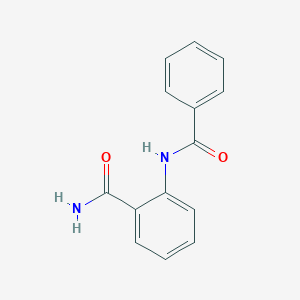

2-Benzamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzamide moiety

Applications De Recherche Scientifique

2-Benzamidobenzamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which are structurally similar to 2-(benzoylamino)benzamide, have been found to exhibit diverse anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

It is known that the linker group and substitution at n-1, c-2, c-5, and c-6 positions contribute significantly to the anticancer activity of benzimidazole derivatives . These substitutions may influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been associated with various mechanisms of action in cancer therapy . These compounds may affect multiple pathways, leading to downstream effects that inhibit cancer cell proliferation.

Pharmacokinetics

The synthesis of benzamide derivatives has been optimized to improve their bioavailability . For instance, the use of less toxic and more environmentally friendly solvents, such as DMSO, has been suggested .

Result of Action

Some benzamide derivatives have shown excellent antioxidant activity and high protection against dna damage induced by the bleomycin iron complex . This suggests that this compound may have similar effects.

Action Environment

The synthesis of benzamide derivatives has been optimized to reduce environmental hazards . This suggests that environmental factors may play a role in the compound’s action.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(Benzoylamino)benzamide are not fully understood yet. Benzamide derivatives, which this compound is a part of, have been studied for their antioxidant and antibacterial activities . These compounds have shown to exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .

Cellular Effects

The cellular effects of this compound are not well-documented. Some benzamide derivatives have shown cytotoxicity towards certain cell lines

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Benzamide derivatives have been found to exhibit various biological properties such as anticancer, antimicrobial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. An optimized multi-step synthesis of a similar compound, 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, possessing anxiolytic activity has been reported .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Allosteric activators of human glucokinase, which include some N-benzimidazol-2yl substituted benzamide analogues, have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Benzimidazole derivatives, which include this compound, have been found to play a role in the food metabolic pathways, particularly in the management of type-2 diabetes .

Subcellular Localization

The subcellular localization of this compound is not known. The prediction of protein subcellular localization is of great relevance for proteomics research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: In industrial settings, the synthesis of 2-Benzamidobenzamide can be optimized by using accessible and cost-effective starting materials. For instance, anthranylamide and propionic anhydride can be used as starting materials, with the hydrolysis of anthranylamide proceeding in an alkaline medium . The Schotten–Bauman acylation is carried out in this medium, making the process more environmentally friendly by eliminating hazardous solvents like benzene.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzamidobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzamides or benzoylamino derivatives.

Comparaison Avec Des Composés Similaires

2-Benzamidobenzamide can be compared with other benzamide derivatives:

Activité Biologique

2-Benzamidobenzamide, a compound belonging to the benzamide family, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential applications of 2-benzamidobenzamide, focusing on its enzyme inhibitory properties, antimicrobial activities, and implications in drug design.

2-Benzamidobenzamide can be synthesized through various chemical pathways involving the reaction of benzoyl chloride with an appropriate amine. The structure can be confirmed using techniques such as NMR and NMR spectroscopy. The compound's molecular formula is CHNO, with a molecular weight of 228.26 g/mol.

Enzyme Inhibition Studies

A significant area of research on 2-benzamidobenzamide involves its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Studies indicate that 2-benzamidobenzamide exhibits moderate inhibitory activity against AChE with IC50 values ranging from 33.1 to 85.8 µM. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial .

- Human Carbonic Anhydrases (hCA I and hCA II) : The compound has shown promising inhibitory activity against hCA I and hCA II, with Ki values reported between 4.07 nM to 37.16 nM . Such inhibition could be relevant in the treatment of glaucoma and other conditions linked to carbonic anhydrase activity.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives, including 2-benzamidobenzamide, possess significant antimicrobial properties:

- Fungicidal Activity : Compounds related to 2-benzamidobenzamide have been tested against various fungal strains. For instance, certain derivatives exhibited up to 90.5% inhibition against Botrytis cinerea at concentrations as low as 50 mg/L . This suggests potential applications in agricultural settings as fungicides.

- Insecticidal Activity : Benzamides substituted with oxadiazole moieties have shown good insecticidal activities against mosquito larvae and other pests . These findings highlight the versatility of benzamides in pest control formulations.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound:

- Zebrafish Embryo Toxicity : Toxicity tests conducted on zebrafish embryos indicate that certain derivatives of benzamides exhibit varying levels of toxicity, which are essential for understanding their environmental impact and safety for non-target organisms .

Case Studies and Research Findings

-

Case Study on AChE Inhibition :

- A study focused on the structure-activity relationship (SAR) of benzamides indicated that modifications to the benzene ring significantly affect AChE inhibition potency. For example, substituents at specific positions enhanced inhibitory effects, suggesting pathways for developing more potent inhibitors .

- Clinical Relevance :

Data Tables

Propriétés

IUPAC Name |

2-benzamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISHWAKQUGSWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351513 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18543-22-1 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.